6-fluoro-4-methyl-1H-benzimidazole
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Overview
Description
6-Fluoro-4-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, where the hydrogen atom at the 6th position is replaced by a fluorine atom and the hydrogen atom at the 4th position is replaced by a methyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-4-methyl-1H-benzimidazole can be achieved through various methods. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. For instance, the reaction of 4-fluoro-2-nitroaniline with acetic anhydride followed by reduction and cyclization can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding benzimidazole-2-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
6-Fluoro-4-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-fluoro-4-methyl-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The compound may also interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer properties .
Comparison with Similar Compounds
6-Fluoro-1H-benzimidazole: Lacks the methyl group at the 4th position.
4-Methyl-1H-benzimidazole: Lacks the fluorine atom at the 6th position.
1H-benzimidazole: Lacks both the fluorine atom and the methyl group.
Uniqueness: 6-Fluoro-4-methyl-1H-benzimidazole is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its binding affinity to molecular targets .
Properties
Molecular Formula |
C8H7FN2 |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
6-fluoro-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H7FN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) |
InChI Key |
NDBUAGHVBXQVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2)F |
Origin of Product |
United States |
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